The synthesis of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves several steps:
The synthesis can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and reduce reaction times.
The molecular structure of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can be described as follows:
InChI=1S/C9H9N3O3/c10-7(15)5(12)8(14)9(16)11(7)6-3-1-2-4-13-6/h1-4H,10H2,(H,11,15)(H,12,14)
RYBVSNDSEGLPJN-UHFFFAOYSA-N
This structural complexity contributes to its reactivity and potential applications in medicinal chemistry.
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde primarily involves its interactions with biological targets due to its functional groups:
Research into similar compounds has indicated potential anti-inflammatory and antimicrobial activities .
The physical and chemical properties of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding its behavior in various chemical environments .
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2